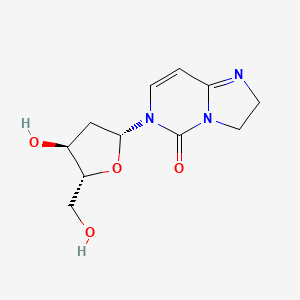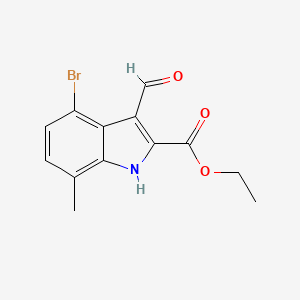
Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a bromine atom, a formyl group, and an ethyl ester group attached to the indole core. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 3-formyl-7-methylindole, followed by esterification with ethyl chloroformate. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 4-azido-3-formyl-7-methyl-1H-indole-2-carboxylate.
Oxidation: Formation of 4-bromo-3-carboxy-7-methyl-1H-indole-2-carboxylate.
Reduction: Formation of 4-bromo-3-hydroxymethyl-7-methyl-1H-indole-2-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is primarily related to its ability to interact with biological targets through its functional groups. The bromine atom and formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole core can also engage in π-π interactions with aromatic residues in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-formyl-1H-indole-2-carboxylate: Lacks the bromine atom and methyl group, resulting in different reactivity and biological activity.
4-Bromo-3-formyl-1H-indole-2-carboxylate: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
7-Methyl-1H-indole-2-carboxylate: Lacks both the bromine atom and formyl group, leading to distinct chemical properties.
Uniqueness
Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, while the formyl and ethyl ester groups provide sites for oxidation, reduction, and hydrolysis reactions .
Propiedades
Fórmula molecular |
C13H12BrNO3 |
|---|---|
Peso molecular |
310.14 g/mol |
Nombre IUPAC |
ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)12-8(6-16)10-9(14)5-4-7(2)11(10)15-12/h4-6,15H,3H2,1-2H3 |
Clave InChI |
OMHLANBNVUZCAB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(C=CC(=C2N1)C)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12926982.png)

![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline](/img/structure/B12927009.png)
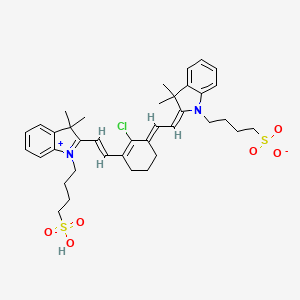
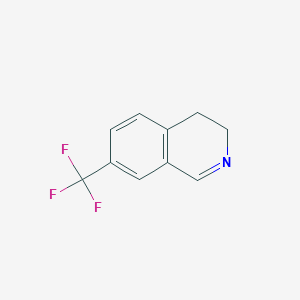
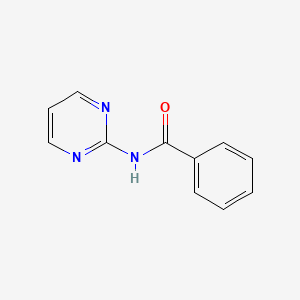
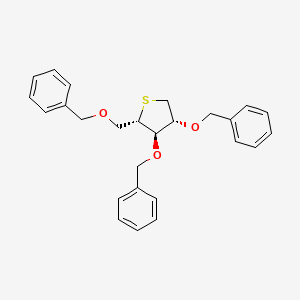
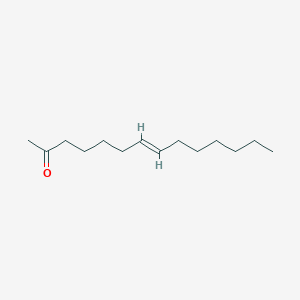
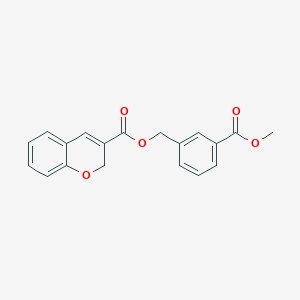
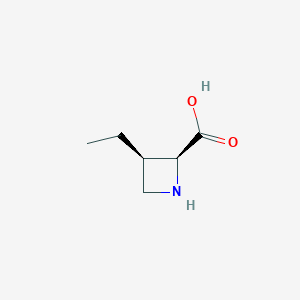
![2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline](/img/structure/B12927040.png)

